Boc-Lys(Z)-OSu
Overview
Description
Boc-Lys(Z)-OSu, also known as Nα-Boc-Nε-Cbz-L-lysine N-hydroxysuccinimide ester or Nα-Boc-Nε-Z-L-lysine hydroxysuccinimide ester, is a derivative of the amino acid lysine . It is used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .
Synthesis Analysis
Boc-Lys(Z)-OSu is used in the synthesis of peptides. The Boc group (tert-butyloxycarbonyl) is used to protect the amino group during peptide synthesis . A mild, non-acidic process has been developed for synthesizing α-amino acid NCAs from N-Boc-protected α-amino acid derivatives using T3P® as an activating reagent .Molecular Structure Analysis
The empirical formula of Boc-Lys(Z)-OSu is C23H31N3O8 and its molecular weight is 477.51 . The structure includes a lysine core with N-terminal protection provided by the Boc group and side chain protection provided by the Z (benzyloxycarbonyl) group .Chemical Reactions Analysis
Boc-Lys(Z)-OSu is involved in various chemical reactions, particularly in the synthesis of peptides. It has been used as a starting material in dipeptide synthesis with commonly used coupling reagents .Physical And Chemical Properties Analysis
Boc-Lys(Z)-OSu is a white to off-white powder . It has an optical activity of [α]20/D -21.0±1.5°, c = 2% in dioxane . It is stable under normal temperatures and pressures and should be stored at −20°C .Scientific Research Applications
Peptide Synthesis and Structure Characterization : Zhao Yi-nan and Melanie Key (2013) studied the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, demonstrating the use of Boc-Lys(Z)-OSu in peptide synthesis and structure characterization (Zhao Yi-nan & Melanie Key, 2013).
Synthesis of Redox Derivatives of Lysine : Peek et al. (2009) synthesized Boc-L-Lysine derivatives with redox chromophores, indicating the application in creating materials for molecular electronic devices (Peek et al., 2009).
Genome Editing via Genetic Code Expansion : Suzuki et al. (2018) utilized Lys(Boc) in developing a Cas9-mediated genome editing system that is controlled by the lysine derivative, showcasing its potential in biotechnology and gene therapy (Suzuki et al., 2018).
Mono- and Di-urethane Derivatives of Lysine : Wiejak et al. (1999) discussed the synthesis of ZLys(Boc) and its importance in industrial production of peptide drugs (Wiejak et al., 1999).
Gelation Capability of Fmoc and Boc Mono-Substituted Cyclic Peptides : Zong et al. (2016) synthesized Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys) compounds, highlighting the application of Boc-Lys(Z)-OSu in creating organogelators (Zong et al., 2016).
Biocompatible Antibacterial Nanoparticles : Qian et al. (2020) synthesized dendritic antibacterial copolymers using BOC-Lysine(BOC)-OSu, demonstrating its use in biomedical applications (Qian et al., 2020).
Coiled Fibrous Architectures in Organogels : Afrasiabi and Kraatz (2013) used Boc-L-Phe-L-Lys(Z)-OMe for creating coiled fibrous structures, indicating its role in materials science (Afrasiabi & Kraatz, 2013).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O8/c1-23(2,3)33-22(31)25-17(20(29)34-26-18(27)12-13-19(26)28)11-7-8-14-24-21(30)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLICOCXPNQJPC-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys(Z)-OSu | |
CAS RN |
34404-36-9 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34404-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (S)-[5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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